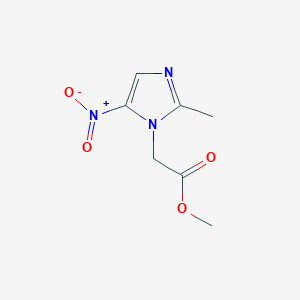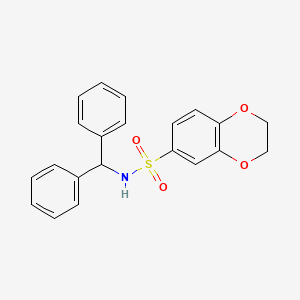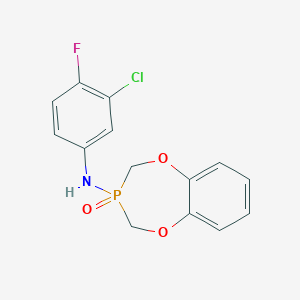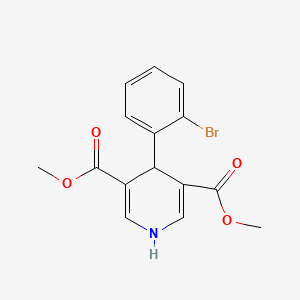![molecular formula C22H24N2O6 B15003925 3-(4-Cyclopentyloxyphenyl)-3-[(3-methyl-2-nitrobenzoyl)amino]propanoic acid](/img/structure/B15003925.png)
3-(4-Cyclopentyloxyphenyl)-3-[(3-methyl-2-nitrobenzoyl)amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(CYCLOPENTYLOXY)PHENYL]-3-[(3-METHYL-2-NITROPHENYL)FORMAMIDO]PROPANOIC ACID is a complex organic compound with a unique structure that includes a cyclopentyloxy group, a phenyl ring, and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(CYCLOPENTYLOXY)PHENYL]-3-[(3-METHYL-2-NITROPHENYL)FORMAMIDO]PROPANOIC ACID typically involves multiple steps, starting with the preparation of the cyclopentyloxyphenyl and nitrophenyl intermediates. These intermediates are then coupled through a series of reactions, including formylation and amidation, to form the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions and catalysts for large-scale production.
化学反应分析
Types of Reactions
3-[4-(CYCLOPENTYLOXY)PHENYL]-3-[(3-METHYL-2-NITROPHENYL)FORMAMIDO]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.
科学研究应用
3-[4-(CYCLOPENTYLOXY)PHENYL]-3-[(3-METHYL-2-NITROPHENYL)FORMAMIDO]PROPANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-[4-(CYCLOPENTYLOXY)PHENYL]-3-[(3-METHYL-2-NITROPHENYL)FORMAMIDO]PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
Uniqueness
Compared to similar compounds, 3-[4-(CYCLOPENTYLOXY)PHENYL]-3-[(3-METHYL-2-NITROPHENYL)FORMAMIDO]PROPANOIC ACID stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
分子式 |
C22H24N2O6 |
|---|---|
分子量 |
412.4 g/mol |
IUPAC 名称 |
3-(4-cyclopentyloxyphenyl)-3-[(3-methyl-2-nitrobenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C22H24N2O6/c1-14-5-4-8-18(21(14)24(28)29)22(27)23-19(13-20(25)26)15-9-11-17(12-10-15)30-16-6-2-3-7-16/h4-5,8-12,16,19H,2-3,6-7,13H2,1H3,(H,23,27)(H,25,26) |
InChI 键 |
KSPNMOPONVIHLY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)OC3CCCC3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Pyrazole-5-carboxamide, N-benzo[b]benzofuran-3-yl-1-methyl-3-propyl-](/img/structure/B15003852.png)
![3-{[4-Nitro-2-(trifluoromethyl)phenyl]amino}propyl (3-chlorophenyl)carbamate](/img/structure/B15003855.png)
![ethyl 2-{[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B15003867.png)

![4-methyl-2-(5-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)phthalazin-1(2H)-one](/img/structure/B15003888.png)
![5-(4-fluorophenyl)-2-[(4-methoxybenzyl)sulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15003900.png)
![9-methyl-6-[4-[(3-methylphenyl)methoxy]phenyl]-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B15003903.png)

![N-cyclopentyl-1-{[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}-3,4-dihydroisoquinoline-2(1H)-carbothioamide](/img/structure/B15003919.png)

![(3Z)-3-[(4-chlorophenyl)imino]-5-phenylfuran-2(3H)-one](/img/structure/B15003928.png)
![8,9-diethoxy-4-(4-fluoro-3-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B15003929.png)
![[(4-ethyl-5-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B15003933.png)
